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molecular formula C8H9N3O3 B8809076 Acetic acid, 2-(4-nitrophenyl)hydrazide CAS No. 2719-13-3

Acetic acid, 2-(4-nitrophenyl)hydrazide

Cat. No. B8809076
M. Wt: 195.18 g/mol
InChI Key: JBEVBBJOOYCIGB-UHFFFAOYSA-N
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Patent
US04550070

Procedure details

16.6 g of 1-acetyl-2-(4-nitrophenyl)hydrazine was catalytically reduced at room temperature in 800 ml of ethanol using a palladium-carbon catalyst. The reaction solution was filtered and cooled to obtain 10.5 g of 1-acetyl-2-(4-aminophenyl)hydrazine. Yield: 75%. Melting point: 130°-140° C.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)(=[O:3])[CH3:2]>C(O)C.[C].[Pd]>[C:1]([NH:4][NH:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C)(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NNC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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